molecular formula C23H27N6O14P3 B12733217 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate CAS No. 72947-54-7

5-(Dimethylamino-1-naphthoyl)adenosine triphosphate

Cat. No.: B12733217
CAS No.: 72947-54-7
M. Wt: 704.4 g/mol
InChI Key: NRKUKXBMJNOUBY-WGQQHEPDSA-N
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Description

5-(Dimethylamino-1-naphthoyl)adenosine triphosphate is a complex organic compound with the molecular formula C23H27N6O14P3 and a molecular weight of 704.41 g/mol . This compound is a derivative of adenosine triphosphate, where the adenosine moiety is modified with a dimethylamino-naphthoyl group. It is primarily used in biochemical research due to its unique properties and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate typically involves the modification of adenosine triphosphate with a dimethylamino-naphthoyl group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the attachment of the dimethylamino-naphthoyl group to the adenosine triphosphate molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino-1-naphthoyl)adenosine triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthylamines. Substitution reactions can result in a variety of substituted adenosine triphosphate derivatives .

Scientific Research Applications

5-(Dimethylamino-1-naphthoyl)adenosine triphosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The dimethylamino-naphthoyl group enhances the compound’s binding affinity and specificity for these targets, allowing researchers to study the dynamics of biochemical processes. The pathways involved often include those related to energy metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of adenosine triphosphate’s biochemical functionality with the fluorescent properties of the dimethylamino-naphthoyl group. This makes it a valuable tool in biochemical research, particularly in studies involving fluorescence-based assays and imaging techniques .

Properties

CAS No.

72947-54-7

Molecular Formula

C23H27N6O14P3

Molecular Weight

704.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate

InChI

InChI=1S/C23H27N6O14P3/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)41-19-16(9-39-45(35,36)43-46(37,38)42-44(32,33)34)40-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H,35,36)(H,37,38)(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1

InChI Key

NRKUKXBMJNOUBY-WGQQHEPDSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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